molecular formula C19H21N3O4S B226578 N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide

N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide

Katalognummer B226578
Molekulargewicht: 387.5 g/mol
InChI-Schlüssel: MZKOJZUWFLDRIC-YSSOQSIOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer and autoimmune diseases. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

Wirkmechanismus

N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a key role in the survival and proliferation of cancer cells and the activation of immune cells. By inhibiting BTK, N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide blocks the signaling pathways that promote cancer cell growth and immune cell activation, leading to the inhibition of tumor growth and the modulation of the immune system.
Biochemical and Physiological Effects:
N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. The compound is metabolized by the liver and excreted in the urine. N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide has also been shown to have low toxicity in preclinical studies, with no significant adverse effects observed at therapeutic doses.

Vorteile Und Einschränkungen Für Laborexperimente

N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide has several advantages for use in lab experiments, including its high purity, good yields, and favorable pharmacokinetic profile. However, the compound is still in the early stages of development and has not yet been approved for clinical use. In addition, the mechanism of action and efficacy of N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide may vary depending on the type of cancer or autoimmune disease being treated.

Zukünftige Richtungen

There are several potential future directions for the development of N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide. One area of focus is the optimization of the compound's pharmacokinetic properties, such as its half-life and bioavailability. Another area of focus is the identification of biomarkers that can predict the response to N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide treatment in different types of cancer and autoimmune diseases. Finally, the combination of N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide with other therapies, such as chemotherapy or immunotherapy, may enhance its efficacy and reduce the risk of resistance.

Synthesemethoden

The synthesis of N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide involves several steps, starting with the reaction of 2-chloro-5-nitrobenzenesulfonamide with 2-amino-6-chloropyridine to form a key intermediate. This intermediate is then reacted with 2-chloroacetyl chloride to give the final product, N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide. The synthesis of N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide has been optimized to yield high purity and good yields.

Wissenschaftliche Forschungsanwendungen

N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer and autoimmune diseases. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide has also been shown to modulate the immune system and reduce inflammation, making it a potential treatment for autoimmune diseases.

Eigenschaften

Produktname

N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide

Molekularformel

C19H21N3O4S

Molekulargewicht

387.5 g/mol

IUPAC-Name

N-[4-[[(1R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]sulfonyl]phenyl]acetamide

InChI

InChI=1S/C19H21N3O4S/c1-13(23)20-16-5-7-17(8-6-16)27(25,26)21-10-14-9-15(12-21)18-3-2-4-19(24)22(18)11-14/h2-8,14-15H,9-12H2,1H3,(H,20,23)/t14?,15-/m1/s1

InChI-Schlüssel

MZKOJZUWFLDRIC-YSSOQSIOSA-N

Isomerische SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C[C@H]3CC(C2)CN4C3=CC=CC4=O

SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(C2)C4=CC=CC(=O)N4C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.